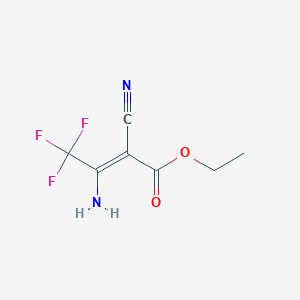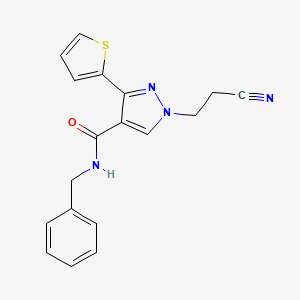![molecular formula C14H15N3O2S2 B4899127 4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4899127.png)
4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide
Vue d'ensemble
Description
4-{[(Anilinocarbonothioyl)amino]methyl}benzenesulfonamide, also known as ACTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and biotechnology. ACTS is a sulfonamide derivative that contains a carbonothioyl group and an aniline moiety, making it a versatile compound that can be used for various purposes.
Applications De Recherche Scientifique
4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide has been studied extensively for its potential applications in various research fields. One of the most promising applications of this compound is in the treatment of cancer. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
Besides cancer treatment, this compound has also been studied for its potential applications in other research fields such as biochemistry and biotechnology. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. This inhibition of carbonic anhydrase activity by this compound can be used for the treatment of diseases such as glaucoma and epilepsy.
Mécanisme D'action
The mechanism of action of 4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide is not fully understood, but research has shown that it inhibits the activity of carbonic anhydrase and induces apoptosis in cancer cells. The carbonothioyl group in this compound is thought to be responsible for its inhibitory activity on carbonic anhydrase. The aniline moiety in this compound is believed to be responsible for its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its application. In cancer treatment, this compound induces apoptosis in cancer cells, inhibits their migration and invasion, and reduces the growth of tumors. In the treatment of diseases such as glaucoma and epilepsy, this compound inhibits the activity of carbonic anhydrase, which reduces the production of aqueous humor in the eye and reduces the frequency of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide in lab experiments include its relative ease of synthesis, its versatility in various research fields, and its potential applications in cancer treatment and the treatment of diseases such as glaucoma and epilepsy. The limitations of using this compound in lab experiments include its potential toxicity, the need for further research to fully understand its mechanism of action, and the need for further studies to determine its efficacy in clinical trials.
Orientations Futures
There are several future directions for the research of 4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide. One direction is to study its potential applications in other research fields such as materials science and nanotechnology. This compound can be used as a building block for the synthesis of new materials with unique properties. Another direction is to study its potential applications in combination therapy for cancer treatment. This compound can be used in combination with other drugs to enhance its efficacy and reduce its toxicity. Further studies are also needed to determine the optimal dosage and administration of this compound in clinical trials.
Propriétés
IUPAC Name |
1-phenyl-3-[(4-sulfamoylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c15-21(18,19)13-8-6-11(7-9-13)10-16-14(20)17-12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,18,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLUFDPGZLGUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4899051.png)
![5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(3-methylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4899052.png)
![2-{1-[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4899055.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-butoxybenzamide](/img/structure/B4899070.png)



![methyl 3-({[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4899094.png)
![6-methyl-5-{5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4899108.png)

![4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4899142.png)
![4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B4899146.png)
![N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4899147.png)